

4,6-Diaminopyrimidine-5-carbonitrile literature review

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Compound of Interest

Compound Name: 4,6-Diaminopyrimidine-5-carbonitrile

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An In-Depth Technical Guide to **4,6-Diaminopyrimidine-5-carbonitrile** and Its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Executive Summary

The pyrimidine ring is a cornerstone of medicinal chemistry, integral to the structure of nucleic acids and a plethora of therapeutic agents.^[1] Within this chemical class, the **4,6-diaminopyrimidine-5-carbonitrile** core has emerged as a particularly versatile and "privileged" scaffold. Its unique electronic and structural features, including multiple hydrogen bonding sites and a tunable aromatic system, make it an ideal starting point for designing potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the synthesis, chemical properties, and extensive applications of this scaffold, with a focus on its role in the development of targeted therapies for cancer and other diseases. We will delve into the mechanistic basis for its efficacy, provide detailed experimental protocols, and explore the structure-activity relationships that govern its biological activity.

The Chemistry of the 4,6-Diaminopyrimidine-5-carbonitrile Scaffold

The power of the **4,6-diaminopyrimidine-5-carbonitrile** scaffold lies in its combination of a nitrogen-rich heterocyclic core with strategically placed functional groups. The two amino

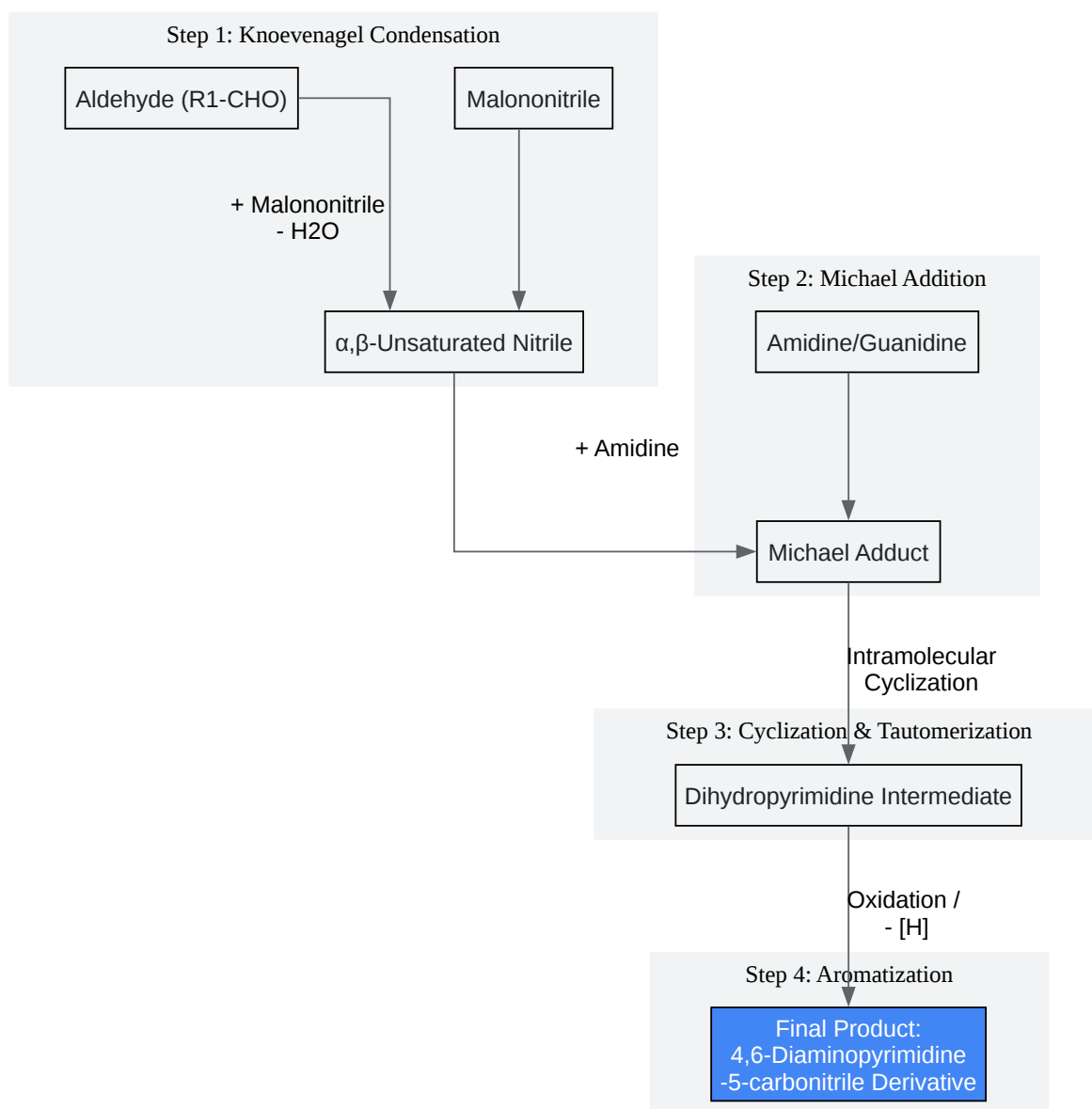
groups at positions 4 and 6 act as potent hydrogen bond donors, while the pyrimidine nitrogens serve as acceptors. The electron-withdrawing nitrile group at position 5 modulates the electronic character of the ring system, influencing its reactivity and binding potential. This arrangement provides a rigid and pre-organized framework for interacting with the active sites of proteins, particularly the hinge regions of kinases.

Synthesis and Mechanistic Considerations

A key advantage of pyrimidine-5-carbonitrile chemistry is the accessibility of its derivatives through efficient and robust synthetic methods. Multi-component reactions (MCRs) are particularly favored as they allow for the rapid assembly of complex molecules from simple starting materials in a single step, which is highly advantageous for creating diverse chemical libraries for drug screening.^[2]

One of the most common approaches is a three-component reaction involving an aldehyde, malononitrile, and a guanidine or amidine derivative.^{[3][4]} This Biginelli-inspired method is valued for its operational simplicity and the ability to introduce a wide range of substituents at various positions on the pyrimidine core.^[3]

The reaction proceeds through a cascade of condensation, nucleophilic addition, and cyclization steps, culminating in a spontaneous aromatization to yield the stable pyrimidine product.^[3] The efficiency of this process allows for the generation of a large number of analogues for structure-activity relationship (SAR) studies.



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Caption: Generalized workflow for the three-component synthesis of pyrimidine-5-carbonitrile derivatives.

Spectroscopic Characterization

The structural elucidation of newly synthesized **4,6-diaminopyrimidine-5-carbonitrile** derivatives relies on a standard suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR): ^1H NMR spectroscopy typically shows characteristic signals for the aromatic protons on substituents and the amine protons, which may appear as broad singlets. ^{13}C NMR is crucial for confirming the carbon skeleton, with the nitrile carbon appearing at a characteristic downfield shift ($\sim 115\text{-}120$ ppm).[2]
- Infrared (IR) Spectroscopy: A sharp, intense absorption band in the region of $2210\text{-}2230\text{ cm}^{-1}$ is a definitive indicator of the nitrile ($\text{C}\equiv\text{N}$) stretching vibration. The N-H stretching of the amino groups is observed as one or two bands in the $3300\text{-}3500\text{ cm}^{-1}$ region.[2]
- Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer additional structural information.[2]

Property	Description	Typical Value / Observation
Molecular Formula	$\text{C}_5\text{H}_5\text{N}_5$	-
Appearance	Solid	Varies by purity and specific derivative[5]
^1H NMR	Amine Protons	Broad singlet(s)
^{13}C NMR	Nitrile Carbon (C5)	$\sim 115\text{-}120$ ppm[2]
IR Spectroscopy	Nitrile ($\text{C}\equiv\text{N}$) Stretch	Strong, sharp peak at $\sim 2212\text{ cm}^{-1}$ [2]
IR Spectroscopy	Amine (N-H) Stretch	$3300\text{-}3500\text{ cm}^{-1}$ [2]
Mass Spectrometry	Molecular Ion Peak	Corresponds to calculated molecular weight

Table 1: General physical and spectroscopic properties for the **4,6-diaminopyrimidine-5-carbonitrile** scaffold.

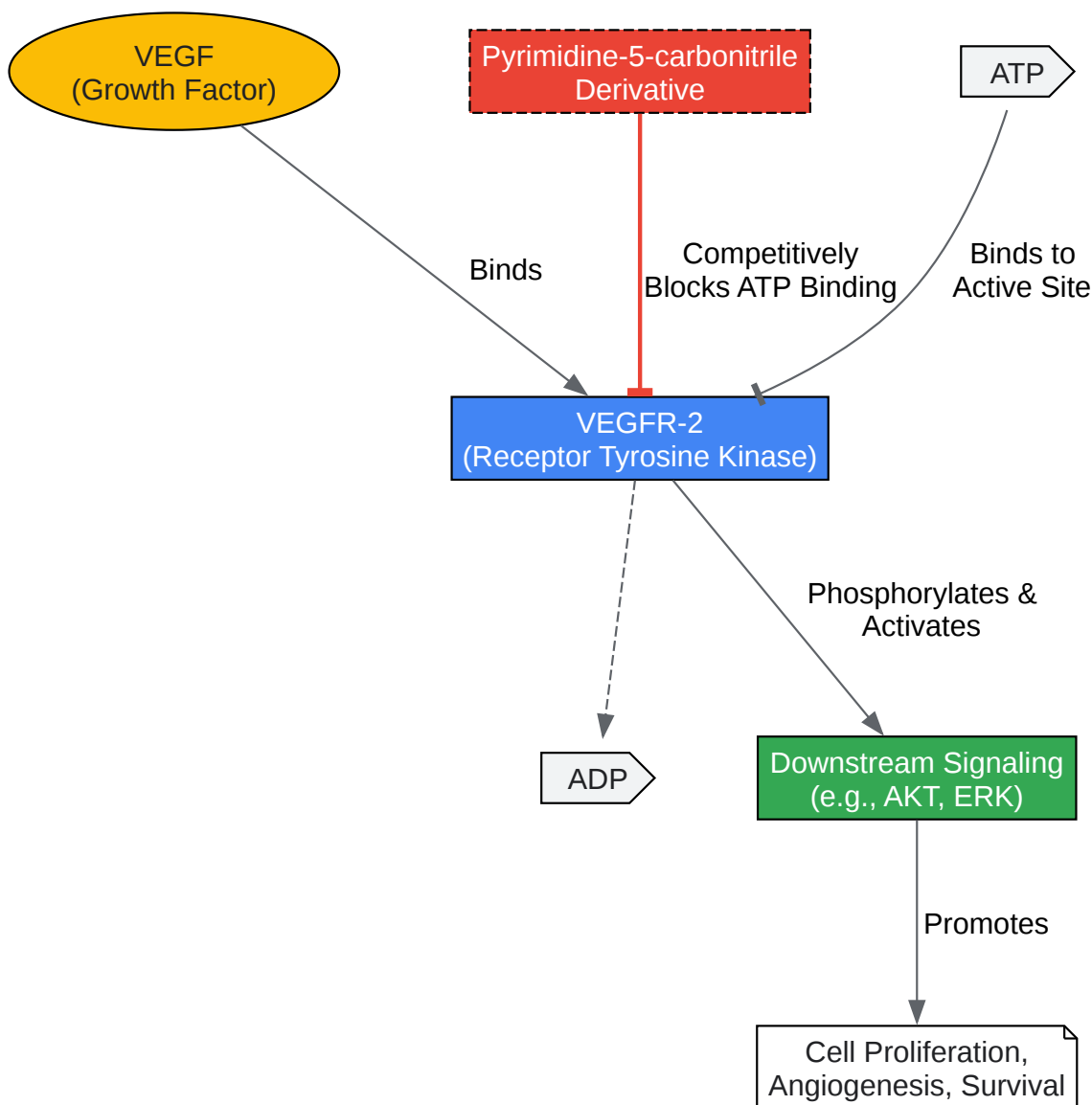
Applications in Drug Discovery: A Scaffold for Targeted Therapies

The **4,6-diaminopyrimidine-5-carbonitrile** core has proven to be an exceptionally fruitful scaffold for the development of inhibitors targeting key proteins involved in cancer and other diseases. Its ability to form critical hydrogen bonds with the hinge region of kinase enzymes makes it a premier choice for designing ATP-competitive inhibitors.

Kinase Inhibition in Oncology

Kinases are a class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many cancers. The diaminopyrimidine scaffold has been successfully employed to develop inhibitors for several important oncogenic kinases.

- **VEGFR-2 Inhibition:** Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.^[6] Derivatives of pyrimidine-5-carbonitrile have been designed to block the ATP-binding site of VEGFR-2, thereby preventing its activation and inhibiting tumor angiogenesis. Several synthesized compounds have shown potent cytotoxic activity against cancer cell lines like HCT-116 (colon) and MCF-7 (breast), with IC_{50} values in the low micromolar range, sometimes exceeding the potency of the standard drug sorafenib.^[6]
- **EGFR Inhibition:** The Epidermal Growth Factor Receptor (EGFR) is another critical target in oncology. Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation. Novel pyrimidine-5-carbonitrile derivatives have been developed as potent EGFR inhibitors, with some compounds showing IC_{50} values in the nanomolar range and effectively inducing apoptosis in cancer cells.^[7]
- **FAK Inhibition:** Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, and migration, processes that are central to cancer metastasis.^[8] Diaminopyrimidine derivatives have been designed based on the structure of known FAK inhibitors, leading to compounds with potent anticancer activity against cell lines with high FAK expression, such as A549 (lung) and MDA-MB-231 (breast).^[8]



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Caption: Mechanism of action for pyrimidine-5-carbonitrile derivatives as VEGFR-2 kinase inhibitors.

Activity Data for Selected Kinase Inhibitors

Compound ID	Target Kinase	Cell Line	Activity (IC ₅₀)	Reference
11e	VEGFR-2	HCT-116	1.14 μ M	[6]
11e	VEGFR-2	MCF-7	1.54 μ M	[6]
12b	VEGFR-2	-	0.53 μ M (Enzymatic)	[6]
10b	EGFR	-	8.29 nM (Enzymatic)	[7]
10b	EGFR	HepG2	3.56 μ M	[7]
A12	FAK	A549	130 nM	[8]
A12	FAK	MDA-MB-231	94 nM	[8]

Table 2: In vitro activity of selected pyrimidine-5-carbonitrile derivatives against various cancer-related kinases and cell lines.

Beyond Oncology: Other Therapeutic Applications

The versatility of the scaffold extends beyond cancer treatment. Substituted pyrimidine-5-carbonitriles have been explored for a range of other therapeutic uses:

- **Adenosine Receptor Antagonists:** Derivatives have been optimized as potent and highly selective antagonists for the A₁ adenosine receptor, a GPCR involved in cardiac and neuronal function.[3]
- **Antimicrobial Agents:** Certain derivatives have shown promising in vitro activity against various Gram-positive and Gram-negative bacteria as well as pathogenic fungi.[9][10]
- **Anti-inflammatory and Analgesic Agents:** Some compounds in this class have demonstrated significant anti-inflammatory and pain-reducing properties in preclinical models.[11]
- **CXCR2 Antagonists:** The scaffold was used to develop potent and orally bioavailable antagonists for the CXCR2 receptor, a target for inflammatory diseases like COPD.[12]

Key Experimental Protocols

To ensure the practical applicability of this guide, the following section provides detailed, field-proven methodologies for the synthesis and evaluation of **4,6-diaminopyrimidine-5-carbonitrile** derivatives.

Protocol: Three-Component Synthesis of 4-Amino-2,6-diphenyl-5-pyrimidinecarbonitrile

This protocol is adapted from established multi-component synthesis methodologies.^{[2][3]}

Objective: To synthesize 4-amino-2,6-diphenyl-5-pyrimidinecarbonitrile as a representative example of the scaffold.

Materials:

- Benzaldehyde (1 mmol, 106 mg)
- Malononitrile (1 mmol, 66 mg)
- Benzamidine hydrochloride (1.2 mmol, 188 mg)
- Anhydrous Potassium Carbonate (K_2CO_3) or Sodium Carbonate (Na_2CO_3) (3 mmol)^[3]
- Ethanol or Dimethyl Sulfoxide (DMSO), 3-5 mL
- Round-bottom flask with magnetic stirrer and reflux condenser
- Thin Layer Chromatography (TLC) plate (silica gel)
- Standard laboratory glassware for workup and purification

Procedure:

- To a 25 mL round-bottom flask, add benzaldehyde (1 mmol), malononitrile (1 mmol), benzamidine hydrochloride (1.2 mmol), and potassium carbonate (3 mmol).
- Add 5 mL of ethanol to the flask.

- Equip the flask with a magnetic stir bar and a reflux condenser.
- Heat the reaction mixture to reflux (approximately 80 °C) with vigorous stirring.
- Monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 6-12 hours.
- Upon completion, allow the mixture to cool to room temperature.
- Pour the reaction mixture into 20 mL of cold water.
- A precipitate will form. Collect the solid product by vacuum filtration.
- Wash the solid with cold water (3 x 10 mL) and then a small amount of cold ethanol to remove impurities.
- Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield white crystals.^[2]
^[3]
- Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Causality: The use of a base like potassium carbonate is crucial to deprotonate the amidine hydrochloride salt, generating the free amidine base which is the active nucleophile for the cyclization step.^[3] Ethanol is a common solvent that facilitates the dissolution of reactants while allowing for a convenient reflux temperature.

Protocol: General In Vitro Kinase Inhibition Assay

Objective: To determine the IC₅₀ value of a test compound against a target kinase (e.g., VEGFR-2, FAK).

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase. The amount of phosphorylation is typically quantified using methods like ELISA with a phospho-specific antibody or luminescence-based assays that measure the depletion of ATP.

Materials:

- Recombinant human kinase (e.g., FAK)
- Kinase-specific substrate (e.g., a peptide)
- ATP
- Test compound dissolved in DMSO, serially diluted
- Kinase assay buffer
- Detection reagent (e.g., ADP-Glo™, HTRF®, or ELISA-based)
- Microplate reader compatible with the detection method

Procedure:

- Prepare serial dilutions of the test compound in DMSO, then dilute further in the kinase assay buffer to the desired final concentrations.
- In a 96-well or 384-well plate, add the kinase, the substrate, and the test compound at various concentrations. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
- Allow the enzyme and inhibitor to pre-incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
- Initiate the kinase reaction by adding a solution of ATP (typically at its K_m concentration for the enzyme).
- Incubate the reaction for a set period (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C or 37 °C).
- Stop the reaction by adding a stop solution or the first detection reagent.
- Add the final detection reagents according to the manufacturer's protocol to generate a signal (e.g., luminescence, fluorescence).

- Read the signal on a microplate reader.
- Calculate the percent inhibition for each compound concentration relative to the positive control.
- Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Outlook

The **4,6-diaminopyrimidine-5-carbonitrile** scaffold represents a remarkable success story in modern medicinal chemistry. Its synthetic accessibility via efficient multi-component reactions, combined with its ideal geometry and hydrogen bonding capabilities for targeting conserved protein active sites, has cemented its status as a privileged structure.^{[2][3]} The extensive body of research has demonstrated its utility in developing potent inhibitors for a wide range of therapeutic targets, most notably protein kinases in oncology.^{[6][7][8]}

Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methodologies, exploring new therapeutic applications beyond the current scope, and optimizing the pharmacokinetic and pharmacodynamic properties of existing lead compounds to improve their clinical translatability. The continued exploration of this versatile scaffold holds immense promise for the discovery of next-generation targeted therapies.

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